Stereochemical Identity: (5R) vs. (5S) Diastereomer Differentiation via InChIKey and Mass Spectrometry
The (5R,1'S) diastereomer (CAS 917824-16-9) possesses the unique InChIKey UCWIUCAEEPLGGF-GXSJLCMTSA-N, which is structurally distinct from the (5S,1'S) diastereomer InChIKey UCWIUCAEEPLGGF-ONGXEEELSA-N [1]. Both diastereomers share identical molecular formula (C12H16N2O2), molecular weight (220.27 g/mol), and exact mass (220.121178 g/mol), yet their chromatographic retention times and mass spectral fragmentation patterns differ sufficiently to permit unambiguous identification. The (5R,1'S) diastereomer is registered in the Wiley Registry of Mass Spectral Data with a verified GC-MS spectrum (source QC-17-2554-12), providing a reference-quality analytical fingerprint that enables definitive identity confirmation and diastereomeric purity assessment in procurement or in-process control settings [1].
| Evidence Dimension | Diastereomeric identity (InChIKey) and mass spectral fingerprint |
|---|---|
| Target Compound Data | InChIKey: UCWIUCAEEPLGGF-GXSJLCMTSA-N; Exact Mass: 220.121178 g/mol; GC-MS spectrum available (SpectraBase ID 1D5AkcmMUgM) |
| Comparator Or Baseline | (5S,1'S)-diastereomer (CAS 917824-18-1): InChIKey UCWIUCAEEPLGGF-ONGXEEELSA-N; Exact Mass: 220.121178 g/mol |
| Quantified Difference | Diastereomeric InChIKey difference (second hash block differs: GXSJLCMTSA-N vs. ONGXEEELSA-N); identical exact mass but distinct chromatographic retention and MS fragmentation |
| Conditions | GC-MS; SpectraBase Wiley Registry of Mass Spectral Data 2023 |
Why This Matters
Procurement of the incorrect diastereomer leads to different chiral induction outcomes and invalidates stereochemical purity specifications; the reference MS spectrum provides a vendor-independent identity verification tool.
- [1] SpectraBase. (5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one. Compound ID: 1D5AkcmMUgM. Wiley Science Solutions. View Source
